molecular formula C10H14O4S B3204535 (R)-(+)-2-Hydroxypropyl P-toluenesulfonate CAS No. 103775-61-7

(R)-(+)-2-Hydroxypropyl P-toluenesulfonate

Cat. No.: B3204535
CAS No.: 103775-61-7
M. Wt: 230.28 g/mol
InChI Key: ZRLDVMGSMOLUOJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-2-Hydroxypropyl P-toluenesulfonate is an organic compound with the molecular formula C10H14O4S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-2-Hydroxypropyl P-toluenesulfonate can be synthesized through the reaction of ®-2-hydroxypropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of ®-(+)-2-Hydroxypropyl P-toluenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, reagent concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Hydroxypropyl P-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-(+)-2-Hydroxypropyl P-toluenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(+)-2-Hydroxypropyl P-toluenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in different chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropyl 4-toluenesulfonate: Similar in structure but may differ in stereochemistry.

    Pyridinium p-toluenesulfonate: Used as a catalyst in organic synthesis.

    Sodium p-toluenesulfonate: A salt form used in various chemical reactions

Uniqueness

®-(+)-2-Hydroxypropyl P-toluenesulfonate is unique due to its chiral nature, which imparts specific reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[(2R)-2-hydroxypropyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDVMGSMOLUOJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-2-Hydroxypropyl P-toluenesulfonate
Reactant of Route 2
Reactant of Route 2
(R)-(+)-2-Hydroxypropyl P-toluenesulfonate
Reactant of Route 3
Reactant of Route 3
(R)-(+)-2-Hydroxypropyl P-toluenesulfonate
Reactant of Route 4
Reactant of Route 4
(R)-(+)-2-Hydroxypropyl P-toluenesulfonate
Reactant of Route 5
Reactant of Route 5
(R)-(+)-2-Hydroxypropyl P-toluenesulfonate
Reactant of Route 6
Reactant of Route 6
(R)-(+)-2-Hydroxypropyl P-toluenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.